molecular formula C30H26O13 B10823592 Tribuloside (hydrate)

Tribuloside (hydrate)

Cat. No.: B10823592
M. Wt: 594.5 g/mol
InChI Key: DVGGLGXQSFURLP-FIZCXTQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Tribuloside can be extracted from the plant Tribulus terrestris L. using various solvent extraction methods. The plant material is typically dried and ground before being subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Tribuloside .

Chemical Reactions Analysis

Tribuloside undergoes several types of chemical reactions, including:

    Oxidation: Tribuloside can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert Tribuloside into its reduced forms using reducing agents like sodium borohydride.

    Substitution: Tribuloside can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Tribuloside has a wide range of scientific research applications:

Mechanism of Action

Tribuloside exerts its effects through various molecular targets and pathways. It has been shown to interact with inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta. These interactions help reduce inflammation and promote tissue repair. Tribuloside also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Tribuloside is unique among flavonoids due to its specific molecular structure and bioactive properties. Similar compounds include:

Tribuloside stands out due to its specific interactions with inflammatory mediators and its potential therapeutic applications in treating acute lung injury and other inflammatory conditions .

Properties

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/t21-,24-,26+,27-,30+/m1/s1

InChI Key

DVGGLGXQSFURLP-FIZCXTQCSA-N

Isomeric SMILES

C1=CC(=CC=C1C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Origin of Product

United States

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